molecular formula C18H18N2O B11629202 5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole

5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11629202
M. Wt: 278.3 g/mol
InChI Key: KPEGOIBJHNNYBK-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butylphenyl group and a phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylbenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazonitrile, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification techniques can be tailored to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tert-butylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Tert-butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene
  • 2-(4-Tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 4-Tert-butylbenzoyl chloride

Uniqueness

5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific structural features, such as the presence of both tert-butylphenyl and phenyl groups. These features contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C18H18N2O/c1-18(2,3)15-11-9-14(10-12-15)17-19-16(20-21-17)13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

KPEGOIBJHNNYBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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